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RYL-552

Antimalarial drug resistance PfNDH2 inhibitor Cytochrome B mutation

Malaria research faces a reproducibility gap: standard PfNDH2 inhibitors lose potency against clinically relevant cytochrome B mutants. RYL-552 closes this gap via non-competitive allosteric inhibition, retaining potency against atovaquone-resistant strains (Y268S, M133I, K272R). • 5-Fluoro-3-methyl-4-quinolinone scaffold orthogonal to hydroxynaphthoquinones • Induces conformational changes suited for cryo-EM and MD simulation studies • Benchmark comparator for dual PfNDH2/PfCytB inhibitor programs Supplied as white to off-white solid; -20°C storage; blue ice shipping globally.

Molecular Formula C24H17F4NO2
Molecular Weight 427.3986
CAS No. 1801444-56-3
Cat. No. B610617
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameRYL-552
CAS1801444-56-3
SynonymsRYL-552
Molecular FormulaC24H17F4NO2
Molecular Weight427.3986
Structural Identifiers
SMILESO=C1C(C)=C(C2=CC=C(CC3=CC=C(OC(F)(F)F)C=C3)C=C2)NC4=C1C(F)=CC=C4
InChIInChI=1S/C24H17F4NO2/c1-14-22(29-20-4-2-3-19(25)21(20)23(14)30)17-9-5-15(6-10-17)13-16-7-11-18(12-8-16)31-24(26,27)28/h2-12H,13H2,1H3,(H,29,30)
InChIKeyOPUNZJHITPCTFC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

RYL-552 PfNDH2 Inhibitor for Malaria Research


RYL-552 is a synthetic substituted quinolone (quinoline ketone derivative) with the IUPAC name 5-fluoro-3-methyl-2-{4-[4-(trifluoromethoxy)benzyl]phenyl}-4(1H)-quinolinone and the molecular formula C₂₄H₁₇F₄NO₂ [1]. It functions as a mitochondrial electron transport chain (ETC) inhibitor, specifically targeting Plasmodium falciparum type II NADH dehydrogenase (PfNDH2), an enzyme that is essential for the parasite's oxidative phosphorylation but absent in human mitochondria [2]. Structurally, it belongs to the bisaryl quinolone class and serves as a critical tool compound for probing PfNDH2 biology and exploring alternative antimalarial mechanisms distinct from clinical drugs such as atovaquone [3].

Targets PfNDH2, a parasite-specific mitochondrial enzyme absent in human mitochondria
Non-competitive allosteric inhibitor suitable for PfNDH2 conformational dynamics studies
Reported activity against atovaquone-resistant P. falciparum strains for resistance pathway research
Quinolone scaffold orthogonal to hydroxynaphthoquinone class; supports SAR and dual-target engagement studies

Why Substituting RYL-552 Fails


Although several substituted quinolones (e.g., CK-2-68) and non‑quinolone PfNDH2 inhibitors (e.g., atovaquone) target the same respiratory pathway, they cannot be interchanged with RYL-552 in research or procurement settings due to fundamental mechanistic and pharmacological divergences. RYL-552 exhibits a distinct non‑competitive allosteric inhibition mechanism that is not shared by all PfNDH2 inhibitors [1]. Moreover, empirical selection studies reveal that RYL-552 and CK-2-68 generate unique and non‑overlapping cytochrome B mutant profiles in P. falciparum, and most critically, RYL-552 retains or even gains potency against atovaquone‑resistant clinical mutant strains [2]. Substituting RYL-552 with a structurally or mechanistically distinct analog therefore introduces uncontrolled variables that compromise experimental reproducibility and invalidate any direct comparison with published RYL‑552‑specific datasets.

01 CK-2-68 and other quinolone analogs may exhibit competitive or mixed inhibition, not the non-competitive allosteric mode reported for RYL-552
02 Different quinolone analogs select for distinct cytochrome B mutations; resistance profiles may not transfer between compounds
03 Atovaquone-resistant mutants remain sensitive to RYL-552, but atovaquone cannot substitute for PfNDH2 inhibition studies

RYL-552 vs. CK-2-68 and Atovaquone


Differential Cytochrome B Mutant Selection

In a comparative resistance selection study using P. falciparum clones Dd2 and 106/1, RYL-552 and the closely related analog CK-2-68 unexpectedly selected for distinct mutations in the quinol oxidation (Qₒ) pocket of cytochrome B (PfCytB) rather than in PfNDH2. Notably, atovaquone (ATQ)-selected mutants (e.g., Y268S, M133I, K272R) displayed little change or a slight increase in sensitivity to both RYL-552 and CK-2-68 [1]. This cross-resistance pattern is unique to the quinolone class and differs sharply from the classical ATQ resistance mechanism.

Mutant selection profile
Head-to-head
RYL-552 selected PfCytB F264L; CK-2-68 selected a distinct mutation; ATQ-resistant mutants (Y268S etc.) showed increased sensitivity to RYL-552
Differential Qₒ pocket engagement; supports research into ATQ resistance bypass pathways
P. falciparum Dd2/106-1 clones, 8× EC₅₀ drug pressure, 1.8 × 10⁸ parasites
Antimalarial drug resistance PfNDH2 inhibitor Cytochrome B mutation

Non-Competitive Allosteric Inhibition Mechanism

Molecular dynamics simulations reveal that RYL-552 binds to PfNDH2 and induces a large allosteric change, weakening intramolecular hydrogen bonds and altering the global motion of the enzyme. This non‑competitive mechanism widens the distance between NADH (C4) and FAD (N5), thereby reducing electron transfer efficiency [1]. In contrast, the structurally related CK-2-68 exhibits a different binding mode and has been described as a competitive or mixed‑type inhibitor in earlier studies [2].

Allosteric mechanism
Class-level
Non-competitive binding induces large conformational change; MD simulations show increased NADH–FAD distance and reduced electron transfer
Supports investigation of PfNDH2 allosteric networks; distinct from active-site competitive inhibitors
In silico MD; quantitative kinetics not directly compared in same assay
Enzyme inhibition mechanism Allosteric modulation Molecular dynamics

Structural Determinants of Differential Cytochrome B Binding

Docking studies demonstrate that RYL-552 and CK‑2‑68 bind to the Qₒ pocket of PfCytB, but their interactions differ fundamentally from those of atovaquone. The critical residue Y268 forms strong van der Waals interactions with the hydroxynaphthoquinone ring of ATQ but not with the quinolone ring of RYL‑552 or CK‑2‑68 [1]. This structural distinction explains why ATQ‑resistant mutants (e.g., Y268S) remain sensitive to RYL‑552.

Binding mode divergence
Head-to-head
RYL-552 quinolone ring lacks van der Waals interaction with PfCytB Y268, unlike atovaquone; Y268S mutant remains sensitive
Structural basis for studying drug-resistant P. falciparum without Y268-dependent resistance
Docking into PfCytB Qₒ pocket; qualitative binding difference
Molecular docking Structure‑activity relationship Cytochrome B Qₒ pocket

RYL-552 Research and Industrial Applications


Allosteric PfNDH2 Inhibition Studies

RYL‑552 is the preferred probe for investigating non‑competitive, allosteric regulation of PfNDH2. Its documented ability to induce large‑scale conformational changes and weaken intramolecular hydrogen bonds [1] makes it uniquely suited for molecular dynamics simulations, cryo‑EM studies, and biophysical assays that aim to map allosteric networks in type II NADH dehydrogenases.

Resistance Mechanism Studies in P. falciparum

Given that RYL‑552 retains (or slightly increases) potency against ATQ‑resistant PfCytB mutants (Y268S, M133I, K272R) [2], it is an essential tool for laboratories focused on understanding and overcoming clinical atovaquone resistance. It should be used in combination panels and genetic screens to identify novel resistance determinants distinct from the canonical Y268S pathway.

SAR of Quinolone ETC Inhibitors

The quinolone scaffold of RYL‑552, specifically the 5‑fluoro‑3‑methyl‑4‑quinolinone core with a 4‑trifluoromethoxybenzyl substituent [3], defines a chemical space that is orthogonal to the hydroxynaphthoquinone class. Medicinal chemistry programs seeking to develop novel antimalarials with dual PfNDH2/PfCytB activity should use RYL‑552 as a benchmark comparator against both CK‑2‑68 and atovaquone to optimize for differential target engagement [2].

Application
Selection Property
Validation Focus
Allosteric PfNDH2 studies
Non-competitive allosteric inhibitor profile
PfNDH2 conformational dynamics and MD/cryo-EM assays
Resistance mechanism research
Retained activity against reported ATQ-resistant mutants
Resistance pathway differentiation from atovaquone
Quinolone SAR programs
Quinolone scaffold with differential PfCytB engagement
Dual PfNDH2/PfCytB activity profiling vs. hydroxynaphthoquinones

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

35 linked technical documents
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